BTAMB
Description
2-(2-Benzothiazolylazo)-5-dimethylaminobenzoic acid (BTAMB) is a carboxylic acid-type o-heterocyclic azo dye synthesized for use as a high-sensitivity chromogenic reagent in spectrophotometric metal analysis. Structurally, this compound features a benzothiazole group linked to a dimethylaminobenzoic acid moiety via an azo bond, enabling strong coordination with transition metals like nickel (Ni), cobalt (Co), and iron (Fe) . Its applications span industrial wastewater analysis, steel sample testing, and pharmaceutical quality control, where it forms stable, colored complexes with metals in the presence of surfactants such as Triton X-100 or sodium lauryl sulfate (NaLS) . This compound exhibits molar absorptivity values exceeding 1.0 × 10⁵ L·mol⁻¹·cm⁻¹, making it superior to many traditional reagents in sensitivity .
Properties
CAS No. |
83688-78-2 |
|---|---|
Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yldiazenyl)-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H14N4O2S/c1-20(2)10-7-8-12(11(9-10)15(21)22)18-19-16-17-13-5-3-4-6-14(13)23-16/h3-9H,1-2H3,(H,21,22) |
InChI Key |
MFIPFYVHTJNYGB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O |
Synonyms |
2-(2-benzothiazolylazo)-5-dimethylaminobenzoic acid BTAMB |
Origin of Product |
United States |
Preparation Methods
BTAMB is synthesized with the objective of preparing sensitive organic reagents. The synthesis involves the reaction of 2-aminobenzothiazole with 5-dimethylaminobenzoic acid in the presence of an azo coupling agent . The reaction conditions typically include an acidic medium and a controlled temperature to ensure the formation of the desired azo compound.
Chemical Reactions Analysis
Scientific Research Applications
BTAMB is extensively used in scientific research for its ability to form colored complexes with metal ions, making it a valuable reagent in spectrophotometric analysis. Its applications include:
Analytical Chemistry: Used for the determination of trace amounts of metals in various samples.
Environmental Monitoring: Employed in the detection of metal pollutants in environmental samples.
Biological Studies: Utilized in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism by which BTAMB exerts its effects involves the formation of a complex with metal ions. The azo group in this compound coordinates with the metal ion, resulting in a color change that can be measured spectrophotometrically. This complexation is facilitated by the electron-donating properties of the dimethylamino group and the benzothiazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
BTAMB belongs to a class of heterocyclic azo dyes used in metal ion detection. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Key Analytical Parameters of this compound and Comparable Reagents
Key Findings
Sensitivity :
- This compound outperforms TAMB and 5-Cl-PADAB in molar absorptivity for Ni and Co detection. For example, this compound’s ε for Ni (1.36 × 10⁵) is ~50% higher than 3,5-DiBr-PAAB (1.1 × 10⁵) .
- In Fe(II) analysis, this compound achieves ε = 7.98 × 10⁴ with surfactants, surpassing classical reagents like 1,10-phenanthroline (ε = 1.1 × 10⁴) .
Selectivity :
- This compound’s benzothiazole group enhances specificity for Ni in the presence of surfactants, reducing interference from Co²⁺ and Cu²⁺ . In contrast, TAMB shows broader metal affinity but lower selectivity .
Surfactant Synergy: Nonionic surfactants (e.g., Triton X-100) increase this compound’s solubility and stabilize metal complexes, a feature absent in 5-Cl-PADAB and TAMB .
pH Flexibility :
- This compound operates effectively across a wider pH range (3.5–6.6) compared to 5-Cl-PADAB (optimal at pH 5.0–7.0) .
Applications :
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